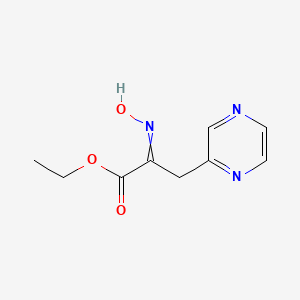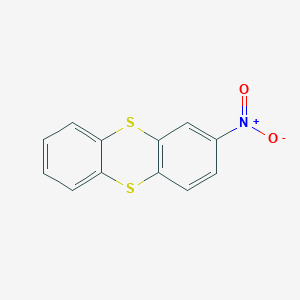
2-(4-Bromoanilino)-4-chlorobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Bromoanilino)-4-chlorobenzoic acid is an organic compound that features both bromine and chlorine substituents on an aromatic ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromoanilino)-4-chlorobenzoic acid typically involves the reaction of 4-bromoaniline with 4-chlorobenzoic acid. The process can be carried out under mild conditions using eco-friendly solvents such as 2-methyltetrahydrofuran (2-MeTHF). The reaction is catalyzed by palladium nanocrystals supported on covalent organic frameworks (COFs), which facilitate the formation of carbon-carbon bonds .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Bromoanilino)-4-chlorobenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
The major products formed from these reactions include various substituted benzoic acids and aniline derivatives, which can be further utilized in organic synthesis and pharmaceutical applications.
Wissenschaftliche Forschungsanwendungen
2-(4-Bromoanilino)-4-chlorobenzoic acid has several scientific research applications:
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(4-Bromoanilino)-4-chlorobenzoic acid involves its interaction with molecular targets through various pathways. The bromine and chlorine substituents can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. This can lead to the modulation of biological processes and the exertion of therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromoaniline: A brominated derivative of aniline used in organic synthesis.
4-Chlorobenzoic Acid: A chlorinated benzoic acid used as an intermediate in chemical synthesis.
Uniqueness
2-(4-Bromoanilino)-4-chlorobenzoic acid is unique due to the presence of both bromine and chlorine substituents, which can enhance its reactivity and versatility in various chemical reactions. This dual substitution pattern allows for the formation of a wide range of derivatives with diverse applications in research and industry.
Eigenschaften
CAS-Nummer |
90656-46-5 |
|---|---|
Molekularformel |
C13H9BrClNO2 |
Molekulargewicht |
326.57 g/mol |
IUPAC-Name |
2-(4-bromoanilino)-4-chlorobenzoic acid |
InChI |
InChI=1S/C13H9BrClNO2/c14-8-1-4-10(5-2-8)16-12-7-9(15)3-6-11(12)13(17)18/h1-7,16H,(H,17,18) |
InChI-Schlüssel |
FLPARQHVQBQCKX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1NC2=C(C=CC(=C2)Cl)C(=O)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


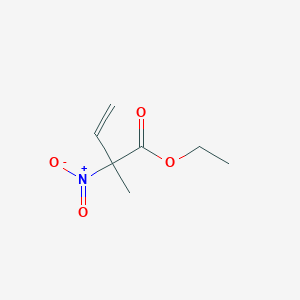
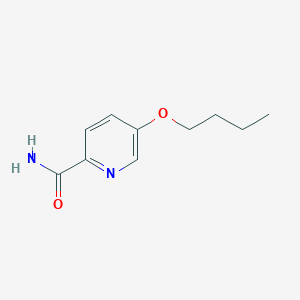
![({3-[(Pyridin-3-yl)oxy]propyl}sulfanyl)acetic acid](/img/structure/B14375637.png)
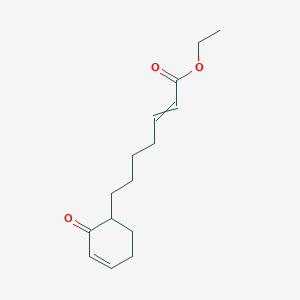
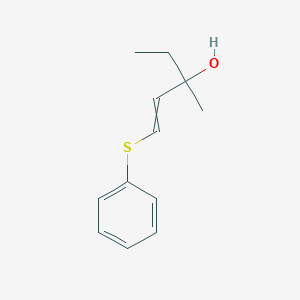




![2(5H)-Furanone, 3-methyl-5-[(4-methylphenyl)imino]-](/img/structure/B14375673.png)

